molecular formula C10H13NO2S B13147533 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13147533
M. Wt: 211.28 g/mol
InChI Key: APHUEURXOZXLDX-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is a chemical compound that features a pyrrolidine ring attached to a thiophene ring, with a hydroxymethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with 2-(hydroxymethyl)pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carbaldehyde: A similar compound with a pyrrolidine ring and an aldehyde group.

    Thiophene-2-carbaldehyde: A compound with a thiophene ring and an aldehyde group.

    5-(Hydroxymethyl)thiophene-2-carbaldehyde: A compound with a thiophene ring, a hydroxymethyl group, and an aldehyde group.

Uniqueness

5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is unique due to the combination of the pyrrolidine and thiophene rings, along with the presence of both hydroxymethyl and aldehyde functional groups. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-[2-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c12-6-8-2-1-5-11(8)10-4-3-9(7-13)14-10/h3-4,7-8,12H,1-2,5-6H2

InChI Key

APHUEURXOZXLDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

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